4-[3-(1-Adamantyl)prop-2-ynyl]morpholine
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Overview
Description
4-[3-(1-Adamantyl)prop-2-ynyl]morpholine is a compound that features a morpholine ring substituted with a prop-2-ynyl group attached to an adamantyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Adamantyl)prop-2-ynyl]morpholine typically involves multicomponent reactions. One common method is the gold-catalyzed A3-coupling reaction, which involves the use of benzyl alcohols, MnO2 for oxidation, and HAuCl4·3H2O as a catalyst . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as one-pot procedures and multicomponent reactions, are likely employed to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Adamantyl)prop-2-ynyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups attached to the morpholine ring.
Substitution: The adamantyl and prop-2-ynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various catalysts and solvents, including gold and copper-based catalysts, are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
4-[3-(1-Adamantyl)prop-2-ynyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 4-[3-(1-Adamantyl)prop-2-ynyl]morpholine involves its interaction with various molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The prop-2-ynyl group can participate in reactions that modify the compound’s activity or stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantyl structure but different functional groups.
4-(1,3-Diphenylprop-2-ynyl)morpholine: Another morpholine derivative with different substituents.
Uniqueness
4-[3-(1-Adamantyl)prop-2-ynyl]morpholine is unique due to its combination of the adamantyl and prop-2-ynyl groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-[3-(1-adamantyl)prop-2-ynyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1(3-18-4-6-19-7-5-18)2-17-11-14-8-15(12-17)10-16(9-14)13-17/h14-16H,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGSMGENJHGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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